2-Azaspiro[3.5]nonan-7-one hydrochloride
Overview
Description
2-Azaspiro[35]nonan-7-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Scientific Research Applications
2-Azaspiro[3.5]nonan-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.5]nonan-7-one hydrochloride typically involves multiple steps. One common method starts with the compound tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. This compound is treated with hydrochloric acid (4M in 1,4-dioxane) and heated at 40°C for 30 minutes. The reaction mixture is then concentrated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the described synthetic route can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.5]nonan-7-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other spirocyclic compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonan-7-one hydrochloride involves its interaction with specific molecular targets. Its spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonan-2-one hydrochloride: Similar in structure but differs in the position of the functional groups.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Contains an oxygen atom in the ring structure, offering different chemical properties
Uniqueness
2-Azaspiro[3.5]nonan-7-one hydrochloride is unique due to its specific spirocyclic structure and the position of its functional groups. This uniqueness allows it to interact differently with biological targets compared to similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
2-azaspiro[3.5]nonan-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALQHHOTMZASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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